Evidence Item 1: Improved Polymer Solubility and Reduced Aggregation vs. Unsubstituted Analogues
Conjugated polymers synthesized from monomers bearing solubilizing side chains at the 5- and 6-positions, which are prepared from 4,6-dibromo-2,1,3-benzothiadiazole, exhibit significantly improved solubility and a reduced propensity to irreversibly aggregate when compared to analogous polymers derived from an unsubstituted heterocyclic core [1].
| Evidence Dimension | Polymer Aggregation and Solubility |
|---|---|
| Target Compound Data | Polymers derived from 5,6-disubstituted monomers show 'improved solubility and reduced propensity to irreversibly aggregate' [1]. |
| Comparator Or Baseline | Polymers derived from an unsubstituted 2,1,3-benzooxadiazole heterocyclic core [1]. |
| Quantified Difference | Qualitative but clear performance advantage (improved solubility, reduced aggregation) [1]. |
| Conditions | Conjugated polymers of the polyfluorene and poly(arylene ethynylene) families in solution [1]. |
Why This Matters
For procurement, this ensures that materials based on this building block are compatible with large-area, low-cost solution-processing techniques like spin-coating and inkjet printing, which are essential for commercial-scale device fabrication.
- [1] Bouffard J, Swager TM. Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. Macromolecules. 2008;41(15):5559-5562. View Source
